N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-8-9-16(14(2)10-13)20-19(22)12-25(23,24)18-11-21(3)17-7-5-4-6-15(17)18/h4-11H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLNLKVPYTCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound's biological activity is primarily attributed to its interaction with various biological targets. It is believed to modulate signaling pathways associated with inflammation and pain response, making it a candidate for analgesic and anti-inflammatory applications. The sulfonamide group may enhance its binding affinity to target proteins, influencing their activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.
Analgesic Effects
In animal models, the compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It effectively reduces pain responses in models of acute and chronic pain, indicating its potential as a novel analgesic agent.
Study 1: In Vivo Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of this compound in a rat model of neuropathic pain. The results showed a significant reduction in pain scores compared to control groups, with minimal side effects noted .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action. Researchers utilized molecular docking studies to predict binding affinities with COX enzymes and other inflammatory mediators. The findings indicated that the compound preferentially binds to COX-2, suggesting a selective anti-inflammatory mechanism .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Biological Activity | Effect |
|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production |
| Analgesic | Reduction in pain scores in models |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide and related compounds:
Key Observations:
Substituent Position on Phenyl Ring : The 2,4-dimethyl substitution in the target compound distinguishes it from analogs like the 2,3-dimethylphenyl derivative, which may alter steric interactions in biological systems .
Functional Groups : Sulfonyl groups enhance hydrogen-bonding capacity compared to thioethers, which may improve target binding but reduce membrane permeability .
Physicochemical and Spectral Properties
Melting Points and Solubility
- This compound: No direct data provided, but sulfonamide analogs typically exhibit higher melting points (>150°C) due to strong intermolecular hydrogen bonding .
- N-(2,3-dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide : Higher lipophilicity from the fluorobenzyl group may improve solubility in organic solvents .
- N-(4-chlorophenyl)-2-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide : The thioether and azepanyl groups likely lower melting points compared to sulfonyl analogs .
Spectral Characterization (IR and NMR)
- IR Spectroscopy : Sulfonyl-containing analogs show characteristic peaks at ~1378 cm⁻¹ (asymmetric SO₂ stretch) and ~1156 cm⁻¹ (symmetric SO₂ stretch) . Thioether analogs lack these peaks but exhibit C-S stretches near 700 cm⁻¹ .
- ¹H-NMR : The 2,4-dimethylphenyl group in the target compound would display two singlets for the methyl groups at δ ~2.2–2.4 ppm, while indole protons resonate at δ ~6.4–7.8 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
